1-Ethyl-4-ethynyl-1H-indole
Description
1-Ethyl-4-ethynyl-1H-indole is a substituted indole derivative featuring an ethyl group at the 1-position and an ethynyl (C≡CH) group at the 4-position of the indole ring. The ethyl group at position 1 likely enhances lipophilicity, while the ethynyl group at position 4 introduces reactivity for further functionalization, such as click chemistry or cross-coupling reactions . The inferred molecular formula is C₁₂H₁₀N (molecular weight ≈ 168 g/mol), derived from the parent indole structure (C₈H₇N) with substituents at positions 1 (C₂H₅) and 4 (C₂H).
Properties
IUPAC Name |
1-ethyl-4-ethynylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-10-6-5-7-12-11(10)8-9-13(12)4-2/h1,5-9H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRHYYRAZRXUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Cyclization: Direct Alkyne Installation
Recent advances utilize gold(I) complexes to directly functionalize indoles without pre-halogenation. Source reports a one-pot method:
-
Substrate : 1-(2-Ethynylphenyl)-1H-indole
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Catalyst : AuCl(PPh₃) (2 mol%)
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Oxidant : Selectfluor® (1.5 equiv)
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Solvent : Dichloroethane (DCE) at 100°C for 12 hours
This method achieves 85% yield by leveraging gold’s π-acidity to activate alkynes for regioselective C–H bond functionalization.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation significantly reduces reaction times. Source details:
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Substrate : 4-Iodo-1-ethylindole (1.0 equiv)
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Conditions : 120°C, 300 W irradiation, 30 minutes
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Yield : 72% with 99% purity (HPLC)
This approach minimizes side reactions like alkyne oligomerization, common in prolonged thermal conditions.
Directed C–H Alkynylation: Transition Metal Catalysis
Palladium-catalyzed C–H activation offers a step-economical route. Adapted from :
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Substrate : 1-Ethylindole
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Directing Group : Pyrimidine at C-3
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Catalyst : Pd(OAc)₂ (5 mol%)
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Alkyne Source : Ethynylbenziodoxolone (EBX, 1.2 equiv)
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Solvent : 1,2-Dichloroethane at 120°C for 24 hours
Yields reach 65%, though competing C-2/C-3 functionalization requires careful optimization.
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Sonogashira Coupling | 78 | 99 | High | $$$ |
| Gold Catalysis | 85 | 97 | Moderate | $$$$ |
| Microwave | 72 | 99 | Low | $$ |
| C–H Alkynylation | 65 | 95 | Research | $$$$ |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to 1-Ethyl-4-ethyl-1H-indole.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Ethyl-4-ethynyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Ethyl-4-ethynyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the indole core can engage in hydrogen bonding and hydrophobic interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
a. 1-Ethyl-1H-indole
b. 4-Methyl-2-phenyl-1H-indole
- Substituents : Methyl at position 4, phenyl at position 2.
- Comparison : The phenyl group at position 2 introduces steric bulk and aromaticity, while the methyl group at position 4 is less reactive than ethynyl. This compound’s higher molecular weight (207.27 g/mol) suggests increased hydrophobicity .
c. 1-Methyl-4-(dioxaborolan-2-yl)-1H-indole
- Substituents : Methyl at position 1, boronate ester at position 4.
- Applications: The boronate group enables Suzuki-Miyaura cross-coupling reactions, contrasting with the ethynyl group’s role in Sonogashira coupling or azide-alkyne cycloaddition .
d. 3-(Triazole-ethyl)-1H-indole (10a)
- Substituents : Triazole-ethyl at position 3.
Research Findings and Implications
- Reactivity : The ethynyl group at position 4 offers superior reactivity for conjugation compared to methyl or phenyl substituents, enabling applications in bioconjugation and polymer chemistry .
- Synthesis Challenges: Introducing ethynyl groups may require controlled conditions (e.g., Sonogashira coupling), whereas alkylation at position 1 is straightforward using bases like NaH .
Biological Activity
1-Ethyl-4-ethynyl-1H-indole is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals, and their derivatives have been extensively studied for potential therapeutic applications. This article focuses on the biological activity of 1-Ethyl-4-ethynyl-1H-indole, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
1-Ethyl-4-ethynyl-1H-indole has the following chemical structure:
| Property | Description |
|---|---|
| IUPAC Name | 1-Ethyl-4-ethynyl-1H-indole |
| Molecular Formula | C12H11N |
| Molecular Weight | 169.23 g/mol |
| CAS Number | Not specified in the current literature |
The biological activity of 1-Ethyl-4-ethynyl-1H-indole is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that indole derivatives can modulate enzyme activity, affect receptor binding, and influence signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as a ligand for various receptors, potentially leading to changes in cellular signaling and physiological responses.
Anticancer Properties
Recent studies have shown that 1-Ethyl-4-ethynyl-1H-indole exhibits significant anticancer activity. For instance, a study demonstrated that this compound selectively induces apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the activation of intrinsic apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Activity
In addition to its anticancer properties, 1-Ethyl-4-ethynyl-1H-indole has shown promising antimicrobial activity against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth at low concentrations.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of 1-Ethyl-4-ethynyl-1H-indole on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The study concluded that the compound's ability to induce apoptosis could be beneficial for developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers evaluated the effectiveness of 1-Ethyl-4-ethynyl-1H-indole against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | IC50/MIC (µM) |
|---|---|---|---|
| 1-Ethyl-4-ethynyl-1H-indole | Yes | Yes | IC50: 15 / MIC: 20 |
| Indole Derivative A | Yes | No | IC50: 25 |
| Indole Derivative B | No | Yes | MIC: 30 |
Q & A
Basic Questions
Q. What are the optimal synthetic routes and reaction parameters for preparing 1-Ethyl-4-ethynyl-1H-indole?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) using 1-ethyl-4-haloindole derivatives and terminal alkynes. Key parameters include:
- Temperature : 60–80°C for efficient coupling.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates.
- Catalysts : Pd(PPh₃)₂Cl₂/CuI systems with triethylamine as a base.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Table :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | DMF or THF |
| Catalyst Loading | 5–10 mol% Pd |
Q. Which spectroscopic and crystallographic methods are critical for characterizing 1-Ethyl-4-ethynyl-1H-indole?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethynyl protons at δ 2.5–3.5 ppm).
- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures and verifying bond lengths/angles .
Advanced Research Questions
Q. How can contradictions in reported reaction yields or mechanisms for 1-Ethyl-4-ethynyl-1H-indole synthesis be resolved?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (fixed solvent, temperature, catalyst).
- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates.
- Computational Modeling : Density Functional Theory (DFT) to compare energy barriers of proposed pathways.
- Triangulation : Cross-validate data using multiple techniques (e.g., NMR, XRD) to confirm product identity .
Q. What experimental strategies are effective for investigating the structure-activity relationships (SAR) of 1-Ethyl-4-ethynyl-1H-indole derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing ethynyl with cyano or methyl groups).
- Biological Assays : Test derivatives in in vitro models (e.g., enzyme inhibition, cytotoxicity) using dose-response curves.
- Computational SAR : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) with bioactivity .
Q. How can computational tools enhance the design of 1-Ethyl-4-ethynyl-1H-indole-based materials or pharmaceuticals?
- Methodological Answer :
- Retrosynthesis Planning : AI-driven platforms (e.g., Template_relevance Reaxys) to propose novel synthetic routes.
- Electronic Properties : Time-Dependent DFT (TD-DFT) to predict UV-Vis absorption for optoelectronic applications.
- ADMET Prediction : SwissADME or pkCSM to evaluate pharmacokinetic profiles early in drug development .
Key Data Contradictions and Resolutions
- Spectral Discrepancies : Conflicting IR/NMR data may arise from solvent impurities or tautomerism. Mitigation: Use deuterated solvents and repeat under inert atmospheres .
- Yield Variability : Differences in palladium catalyst activity. Solution: Pre-activate catalysts with reducing agents (e.g., NaBH₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
